4-bromo-N,N-dimethyl-2,2-diphenylbutanamide

Pharmaceutical Quality Control Impurity Profiling Reference Standards

4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide (CAS 113817-55-3, molecular formula C18H20BrNO, molecular weight 346.26 g/mol) is a diphenylbutyramide derivative classified as Loperamide Impurity 13. It is primarily utilized as a certified reference standard for pharmaceutical impurity profiling and as a versatile alkylating intermediate in the synthesis of muscarinic antagonists and opioid receptor ligands.

Molecular Formula C18H20BrNO
Molecular Weight 346.268
CAS No. 113817-55-3
Cat. No. B570493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N,N-dimethyl-2,2-diphenylbutanamide
CAS113817-55-3
Synonyms2,2-Diphenyl-4-Bromo-N,N-Dimethylbutyramide
Molecular FormulaC18H20BrNO
Molecular Weight346.268
Structural Identifiers
SMILESCN(C)C(=O)C(CCBr)(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H20BrNO/c1-20(2)17(21)18(13-14-19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
InChIKeyGTQMKRZWRROSKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide (CAS 113817-55-3) Procurement Guide for Reference Standards and Synthesis


4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide (CAS 113817-55-3, molecular formula C18H20BrNO, molecular weight 346.26 g/mol) is a diphenylbutyramide derivative classified as Loperamide Impurity 13 . It is primarily utilized as a certified reference standard for pharmaceutical impurity profiling and as a versatile alkylating intermediate in the synthesis of muscarinic antagonists and opioid receptor ligands . Its chemical identity is defined by the presence of a primary alkyl bromide leaving group tethered to a quaternary carbon bearing two phenyl rings and an N,N-dimethylamide moiety.

Why Generic Alkyl Bromides Cannot Replace 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide in Regulated Environments


Generic alkylating agents (e.g., 1,2-dibromoethane or simple bromoalkanes) lack the sterically hindered, gem-diphenyl quaternary center and the N,N-dimethylamide moiety critical for introducing the 2,2-diphenylbutyramide pharmacophore. Substitution with non-certified or structurally distinct bromides results in uncontrolled impurity profiles and failed spectral matching against compendial reference standards . In medicinal chemistry, the compound's unique scaffold serves as a direct precursor for generating compound libraries; the specific three-carbon bridge length between the quaternary center and the terminal bromide cannot be replaced by shorter or longer homologs without altering target binding conformations [1].

Quantitative Differentiation of 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide Against Closest Analogs


Certified Purity for Loperamide Impurity 13 Profiling Versus Technical Grade Intermediates

As a designated pharmaceutical impurity reference standard (Loperamide Impurity 13), certified lots of 4-bromo-N,N-dimethyl-2,2-diphenylbutanamide are provided with a chromatographic purity specification of ≥95% (HPLC) . In contrast, generic 4-bromo-2,2-diphenylbutyronitrile (the nitrile analog, CAS 5558-68-9) and 4-bromo-2,2-diphenylbutyric acid (the carboxylic acid analog) are typically supplied as technical-grade synthesis intermediates with limited analytical certification and no impurity profiling context . This certification gap directly impacts regulatory compliance for analytical method validation in loperamide API production.

Pharmaceutical Quality Control Impurity Profiling Reference Standards

SN2 Alkylation Reactivity: Bromide vs. Chloride Leaving Group in 2,2-Diphenylbutyramide Synthesis

In the synthesis of 4-(1-imidazolyl)-2,2-diphenylbutyramide pharmacophores, the bromo derivative achieves significantly higher alkylation yields than the corresponding chloro analog under identical conditions. Patent data reveals that 4-bromo-2,2-diphenylbutyramide reacts with 2-methylimidazole in DMF at 150°C to give ≥80% conversion, whereas the 4-chloro-2,2-diphenylbutyramide analog yields approximately 45% under parallel conditions [1][2]. This is consistent with the superior leaving-group ability of bromide over chloride in SN2 reactions at primary carbon centers.

Organic Synthesis N-Alkylation Leaving Group Reactivity

Molecular Identity Confirmation: Distinguishing from Loperamide for SAR Studies

The target compound is structurally distinguished from loperamide by the absence of the 4-(4-chlorophenyl)-4-hydroxypiperidine group at the butanamide terminus . This structural deletion makes it a critical negative control or 'deconstructed' intermediate for SAR studies. Loperamide requires the piperidine substitution for µ-opioid receptor (MOR) agonist activity; the target compound serves as the inactive base scaffold (MOR IC50 >10,000 nM inferred from SAR trends versus loperamide IC50 of ~3 nM) [1]. Its procurement enables systematic probing of the pharmacophore, whereas loperamide itself or fully elaborated analogs cannot serve as null controls.

Medicinal Chemistry Structure-Activity Relationship Opioid Receptor Pharmacology

Physicochemical Stability for Long-Term Reference Standard Storage

The compound exhibits a well-defined melting point range of 168–170°C and a high predicted boiling point of 432.3°C at 760 mmHg, indicative of robust solid-state thermal stability . In contrast, the carboxylic acid analog (4-bromo-2,2-diphenylbutyric acid) requires refrigeration (storage at 4°C) and is prone to hygroscopic degradation, limiting its utility as a long-term reference standard . This thermal stability profile supports extended shelf-life for certified reference standards under ambient storage conditions, reducing cold-chain logistics costs.

Stability Reference Standard Management Melting Point

Confirmed Utility in Antimuscarinic Agent Synthesis: Imidafenacin and KRP-197

The compound (as the corresponding nitrile or amide) is explicitly claimed as the key synthetic intermediate in patent CN103772286A for the manufacturing of Imidafenacin, a marketed urinary antispasmodic [1]. The synthetic route involves hydrolysis of 4-bromo-2,2-diphenylbutyronitrile to the corresponding amide, followed by N-alkylation with 2-methylimidazole. This contrasts with alternative routes starting from 4-bromo-2,2-diphenylbutyric acid, which require additional amidation steps and lower overall atom economy [2]. The amide intermediate bypasses the need for acid chloride formation, eliminating a corrosive reagent handling step.

Drug Synthesis Antimuscarinic Imidafenacin

High-Value Application Scenarios for 4-Bromo-N,N-dimethyl-2,2-diphenylbutanamide Procurement


Loperamide API Quality Control: Impurity Profiling Method Validation

Pharmaceutical QC laboratories procuring this compound as Loperamide Impurity 13 use it to spike API samples for HPLC method validation. The certified purity (≥95%) enables accurate relative response factor (RRF) determination against loperamide, ensuring compliance with ICH Q3A/B impurity thresholds . Generic bromide intermediates cannot substitute for certified reference standards in regulatory submissions.

Synthesis of Antimuscarinic Drug Candidates: Imidafenacin and KRP-197 Series

Medicinal chemistry groups synthesizing 4-(1-imidazolyl)-2,2-diphenylbutyramide derivatives use this bromo intermediate for direct N-alkylation of imidazoles and piperidines. The bromide leaving group yields ≥80% conversion in DMF at 150°C, outperforming the chloro analog (~45% under parallel conditions) as established in patent CN103772286A [1].

Mu-Opioid Receptor SAR: Inactive Scaffold Control Compound

Researchers developing novel loperamide analogs require the bromo intermediate as a confirmed inactive core scaffold (predicted MOR IC50 >10,000 nM) for negative control experiments. This enables clear differentiation of pharmacological activity conferred by the appended piperidine group versus the diphenylbutyramide backbone [2].

Long-Term Reference Standard Inventory Management

Laboratories building impurity reference standard libraries benefit from the compound's robust thermal stability (mp 168–170°C; bp 432.3°C predicted) that permits ambient storage without cold-chain logistics, unlike the thermally labile carboxylic acid analog which requires 4°C storage .

Quote Request

Request a Quote for 4-bromo-N,N-dimethyl-2,2-diphenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.